molecular formula C7H9F2IO B6176470 4-(difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2639420-20-3

4-(difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane

Katalognummer B6176470
CAS-Nummer: 2639420-20-3
Molekulargewicht: 274
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane, commonly known as DIF-I, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic compound that contains both oxygen and iodine atoms in its structure. DIF-I has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Wissenschaftliche Forschungsanwendungen

DIF-I has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively label the vesicular acetylcholine transporter (VAChT) in cholinergic neurons, which can be used to study the structure and function of these neurons. DIF-I has also been used to study the role of cholinergic neurons in Alzheimer's disease and other neurological disorders.

Wirkmechanismus

DIF-I selectively labels VAChT by irreversible alkylation of the cysteine residue in the protein. This leads to the inhibition of VAChT function, which results in the depletion of acetylcholine from synaptic vesicles. DIF-I does not affect other neurotransmitter transporters or enzymes, making it a useful tool for studying cholinergic neurons.
Biochemical and Physiological Effects:
DIF-I has been found to have minimal toxicity in vitro and in vivo. It has been shown to selectively label VAChT in cholinergic neurons without affecting other neurotransmitter transporters or enzymes. DIF-I has also been found to cross the blood-brain barrier, making it a useful tool for studying the role of cholinergic neurons in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

DIF-I has several advantages for lab experiments, including its selectivity for VAChT, its ability to cross the blood-brain barrier, and its minimal toxicity. However, DIF-I also has limitations, including its irreversible alkylation of VAChT, which can lead to the depletion of acetylcholine from synaptic vesicles. This can affect the function of cholinergic neurons and limit the duration of experiments.

Zukünftige Richtungen

There are several future directions for DIF-I research, including the development of new methods for synthesizing DIF-I, the optimization of DIF-I labeling protocols, and the use of DIF-I in the study of other neurological disorders. Additionally, the development of new compounds that selectively label other neurotransmitter transporters or enzymes could lead to a better understanding of the structure and function of the nervous system.

Synthesemethoden

DIF-I can be synthesized using various methods, including the reaction of 2,3-difluorobenzyl alcohol with iodomethane and silver triflate, as well as the reaction of 2,3-difluorobenzyl alcohol with iodomethane and copper (I) iodide. The latter method has been found to be more efficient and yields higher purity DIF-I.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,3-dibromopropene", "iodomethane", "sodium hydride", "tetrahydrofuran", "hydrogen fluoride", "acetic acid", "sodium bicarbonate", "magnesium sulfate", "chloroform", "sodium chloride" ], "Reaction": [ "Step 1: 2,3-dibromopropene is reacted with sodium hydride in tetrahydrofuran to form 2-bromo-3-propen-1-ol.", "Step 2: 2-bromo-3-propen-1-ol is reacted with iodomethane in the presence of potassium carbonate to form 4-iodo-1-methyl-2-pentene.", "Step 3: 4-iodo-1-methyl-2-pentene is reacted with hydrogen fluoride in acetic acid to form 4-fluoro-1-methyl-2-pentene.", "Step 4: 4-fluoro-1-methyl-2-pentene is reacted with sodium bicarbonate and magnesium sulfate in chloroform to form 4-fluoro-1-methyl-2-pentene oxide.", "Step 5: 4-fluoro-1-methyl-2-pentene oxide is reacted with hydrogen fluoride in acetic acid to form 4-(difluoromethyl)-1-methyl-2-pentene oxide.", "Step 6: 4-(difluoromethyl)-1-methyl-2-pentene oxide is reacted with sodium bicarbonate and magnesium sulfate in chloroform to form 4-(difluoromethyl)-1-methyl-2-pentene alcohol.", "Step 7: 4-(difluoromethyl)-1-methyl-2-pentene alcohol is reacted with iodomethane in the presence of potassium carbonate to form 4-(difluoromethyl)-1-(iodomethyl)-2-pentene.", "Step 8: 4-(difluoromethyl)-1-(iodomethyl)-2-pentene is reacted with sodium bicarbonate and magnesium sulfate in chloroform to form 4-(difluoromethyl)-1-(iodomethyl)-2-pentene oxide.", "Step 9: 4-(difluoromethyl)-1-(iodomethyl)-2-pentene oxide is reacted with hydrogen fluoride in acetic acid to form 4-(difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane." ] }

CAS-Nummer

2639420-20-3

Produktname

4-(difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane

Molekularformel

C7H9F2IO

Molekulargewicht

274

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.